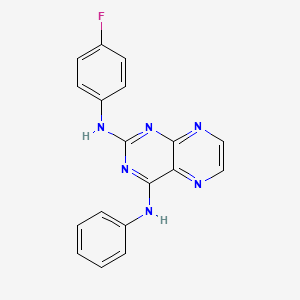![molecular formula C11H11F4NO3S B2748472 2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride CAS No. 2411274-69-4](/img/structure/B2748472.png)
2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a morpholine ring and a sulfonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride typically involves the following steps:
Formation of the Trifluoromethyl Phenyl Intermediate: The trifluoromethyl group is introduced to the phenyl ring through a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Morpholine Ring: The phenyl intermediate is then reacted with morpholine under suitable conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Introduction of the Sulfonyl Fluoride Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenyl ring and the morpholine moiety.
Coupling Reactions: The trifluoromethyl phenyl group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild to moderate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while coupling reactions could produce biaryl compounds.
Applications De Recherche Scientifique
2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of drug molecules, particularly those targeting enzymes or receptors.
Agrochemicals: The compound’s unique chemical properties make it suitable for developing new pesticides and herbicides.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound can serve as a probe or inhibitor in biochemical studies, helping to elucidate molecular pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
2-[3-(Trifluoromethyl)phenyl]piperidine-4-sulfonyl fluoride: Similar structure but with a piperidine ring instead of a morpholine ring.
2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
Uniqueness
2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a potent inhibitor in biochemical applications.
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO3S/c12-11(13,14)9-3-1-2-8(6-9)10-7-16(4-5-19-10)20(15,17)18/h1-3,6,10H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWGPKLWBJNOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)F)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Tert-butyl-1-{1-[1-(prop-2-enoyl)piperidin-3-yl]ethyl}urea](/img/structure/B2748391.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B2748392.png)
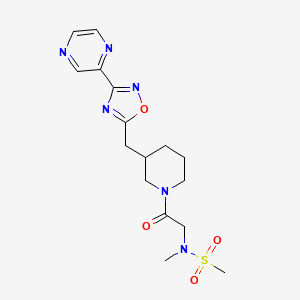
![3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B2748397.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2748398.png)
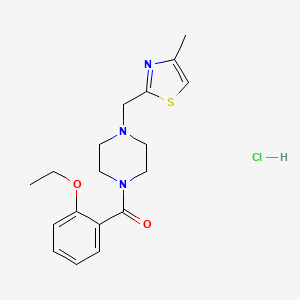
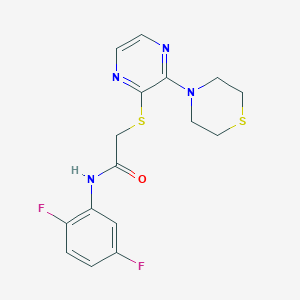
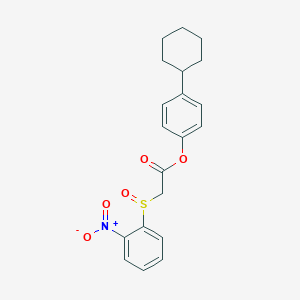
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2748403.png)
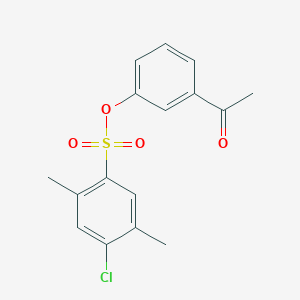
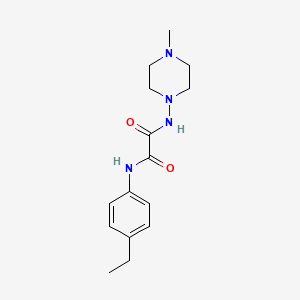
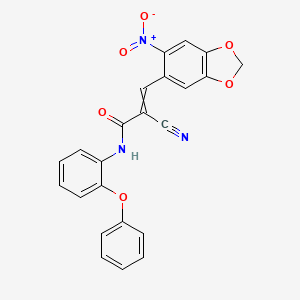
![diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate](/img/structure/B2748409.png)
